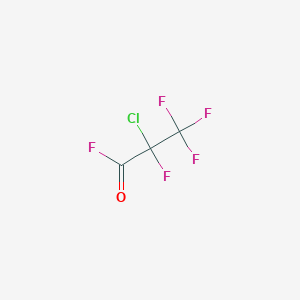

2-Chlorotetrafluoropropanoyl fluoride

Description

Contextualization within the Landscape of Polyfluorinated Acyl Halides

Polyfluorinated acyl halides are carboxylic acid derivatives where the hydroxyl group is replaced by a halogen, and multiple fluorine atoms are present in the alkyl chain. These compounds are distinguished by the high reactivity of the acyl halide group, which is further influenced by the strong electron-withdrawing effects of the fluorine atoms. This electronic property enhances the electrophilicity of the carbonyl carbon, making them potent acylating agents.

Acyl fluorides, in particular, exhibit a unique reactivity profile compared to their chlorinated or brominated counterparts. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts a degree of stability to acyl fluorides, making them generally less sensitive to hydrolysis than other acyl halides. nih.gov However, they remain sufficiently reactive to participate in a wide array of nucleophilic substitution reactions. nih.govnih.gov

The general reactivity trend for acyl halides follows the order of the leaving group ability of the halide: I > Br > Cl > F. This would suggest that acyl fluorides are the least reactive. However, the high electronegativity of fluorine significantly polarizes the carbonyl group, enhancing its susceptibility to nucleophilic attack. This interplay of bond strength and electrophilicity places acyl fluorides in a unique position, offering a balance of stability and reactivity that can be advantageous in complex syntheses.

A variety of methods have been developed for the synthesis of acyl fluorides, often starting from the corresponding carboxylic acids. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues, cyanuric fluoride (B91410), and combinations of phosphines and fluorinating agents have been employed for this transformation. nih.govbeilstein-journals.org

Strategic Importance of the 2-Chlorotetrafluoropropanoyl Moiety in Advanced Synthesis

The 2-chlorotetrafluoropropanoyl moiety, derived from 2-Chlorotetrafluoropropanoyl fluoride, is a valuable building block in advanced organic synthesis due to the unique combination of a chlorine atom and a tetrafluorinated propyl chain attached to a reactive carbonyl group. The presence of both chlorine and fluorine atoms offers multiple sites for selective functionalization, a key strategy in the construction of complex molecules.

The chlorine atom at the 2-position can be a site for nucleophilic substitution or can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The perfluorinated nature of the rest of the chain imparts specific properties to the resulting molecules, such as increased metabolic stability, lipophilicity, and altered electronic properties, which are highly desirable in the design of new pharmaceuticals and agrochemicals. google.com

The reactivity of the acyl fluoride group allows for the efficient formation of esters, amides, and ketones. This is particularly important in the synthesis of bioactive compounds, where the introduction of a fluorinated acyl group can significantly enhance biological activity. The stability of the acyl fluoride allows for its use in multi-step syntheses where more reactive acyl halides might not be tolerated.

Current Research Trajectories and Definable Knowledge Gaps in its Chemistry

Current research in the field of polyfluorinated acyl halides is focused on the development of new and more efficient synthetic methods, as well as the exploration of their reactivity in novel chemical transformations. There is a growing interest in the use of these compounds as precursors for the synthesis of complex fluorinated molecules with potential applications in medicine and materials science.

Despite the general interest in fluorinated compounds, there is a definable knowledge gap specifically concerning this compound. While the synthesis and reactivity of acyl fluorides, in general, are well-documented, specific data on this particular compound are scarce in the publicly available scientific literature.

Future research should focus on several key areas:

Development of efficient and scalable synthetic routes to this compound and its corresponding carboxylic acid.

Detailed investigation of its reactivity profile , including its reactions with a wide range of nucleophiles and its potential for use in transition-metal-catalyzed cross-coupling reactions.

Exploration of its applications as a building block in the synthesis of novel fluorinated compounds with interesting biological or material properties.

Thorough characterization of its physical and spectroscopic properties to create a comprehensive dataset for future research.

Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound as a valuable tool in the arsenal (B13267) of modern fluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5O/c4-2(6,1(5)10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXRFLXVVYNTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382120 | |

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28627-00-1 | |

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chlorotetrafluoropropanoyl Fluoride

Deoxyfluorination Strategies for Carboxylic Acid Precursors to Acyl Fluorides

The conversion of carboxylic acids to acyl fluorides is a crucial transformation in the synthesis of 2-chlorotetrafluoropropanoyl fluoride (B91410). This process, known as deoxyfluorination, involves the replacement of a hydroxyl group with a fluorine atom. Modern synthetic chemistry has produced a range of specialized reagents to facilitate this conversion with high efficiency and selectivity.

A variety of reagents have been developed for the deoxyfluorination of carboxylic acids, each with its own advantages in terms of stability, reactivity, and substrate scope. worktribe.comresearchgate.net

DAST and Derivatives: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for converting carboxylic acids to acyl fluorides. worktribe.comresearchgate.net These reagents are effective but can be hazardous and require careful handling.

XtalFluor-E: (Diethylamino)difluorosulfonium tetrafluoroborate (B81430) (XtalFluor-E) is a crystalline, thermally stable solid that offers a safer alternative to DAST. worktribe.comresearchgate.net It efficiently converts a broad range of carboxylic acids to their corresponding acyl fluorides, often with the assistance of a fluoride salt like sodium fluoride (NaF) to facilitate the reaction at room temperature. acs.org

(Me4N)SCF3: The bench-stable, solid reagent tetramethylammonium (B1211777) trifluoromethylthiolate ((Me4N)SCF3) provides a convenient and highly selective method for the synthesis of acyl fluorides from carboxylic acids. researchgate.netacs.org This reagent operates at room temperature without the need for a base or other additives, and it boasts high functional group tolerance, simplifying the purification process. acs.org

Other notable reagents include pentafluoropyridine (B1199360) (PFP) and cyanuric fluoride, which have also been successfully employed in the synthesis of acyl fluorides from carboxylic acids. researchgate.net

Table 1: Comparison of Selected Deoxyfluorinating Reagents

| Reagent | Formula | Physical State | Key Advantages |

| DAST | (C₂H₅)₂NSF₃ | Liquid | Effective and widely used |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | More thermally stable than DAST |

| XtalFluor-E | [(C₂H₅)₂N-SF₂]⁺[BF₄]⁻ | Crystalline Solid | Safer, crystalline, good reactivity |

| (Me4N)SCF3 | (CH₃)₄NSCF₃ | Solid | Bench-stable, high selectivity, mild conditions |

The mechanism of deoxyfluorination varies depending on the reagent employed. For reagents like DAST and its derivatives, the reaction generally proceeds through the formation of an acyl fluorosulfite intermediate, which then decomposes to the acyl fluoride, sulfur dioxide, and a fluoride salt.

In the case of (Me4N)SCF3, a proposed mechanism involves the initial reaction between the carboxylic acid and the reagent to form a thioic anhydride (B1165640) intermediate and a fluoride ion. researchgate.net Subsequent nucleophilic attack of the fluoride ion on the carbonyl carbon of the thioic anhydride leads to the formation of the acyl fluoride, carbonyl sulfide, and another fluoride ion. researchgate.net

For reagents like CpFluor (3,3-difluoro-1,2-diphenylcyclopropene), the proposed mechanism involves the formation of a cyclopropenium salt intermediate. organic-chemistry.orgcas.cn This intermediate then undergoes nucleophilic substitution by the carboxylate to produce the acyl fluoride. organic-chemistry.orgcas.cn

Carbonylative Synthesis Approaches for Fluorinated Acyl Derivatives

Carbonylative synthesis, which involves the introduction of a carbonyl group (CO), presents a powerful and atom-economical approach to acyl derivatives. Palladium-catalyzed carbonylation reactions are particularly prominent in this field.

A general and versatile method for synthesizing acyl fluorides involves the palladium-catalyzed carbonylation of organic halides. nih.govacs.orgorganic-chemistry.org This approach can be applied to a wide range of aryl, heteroaryl, and alkyl halides. nih.govacs.org The reaction typically proceeds via the synergistic combination of visible light photoexcitation of a Pd(0) complex to induce oxidative addition with the organic halide, followed by CO insertion and a ligand-favored reductive elimination of the acyl fluoride. nih.govacs.org This methodology allows for the formation of acyl fluorides under mild conditions and demonstrates broad functional group compatibility. organic-chemistry.org

The success of palladium-catalyzed carbonylation reactions is intrinsically linked to the design and selection of appropriate ligands. thieme-connect.comthieme-connect.com Ligands play a crucial role in modulating the electronic and steric properties of the palladium catalyst, thereby influencing its reactivity, stability, and selectivity. thieme-connect.comnih.gov

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are extensively used in palladium-catalyzed carbonylations. thieme-connect.com The steric bulk and electron-donating ability of the phosphine ligand can be fine-tuned to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, sterically encumbered ligands can promote the reductive elimination of the acyl fluoride product. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a significant class of ligands in palladium catalysis due to their strong σ-donating properties, which can enhance the stability and activity of the catalyst. thieme-connect.com

The rational design of ligands is essential for overcoming challenges in carbonylation chemistry, such as catalyst inhibition by carbon monoxide and achieving high selectivity for the desired carbonyl-containing product. thieme-connect.com The development of new and improved ligand systems continues to expand the scope and applicability of palladium-catalyzed carbonylation reactions. thieme-connect.com

Chemo- and Regioselective Synthesis of the 2-Chlorotetrafluoropropanoyl Skeleton

The construction of the 2-chlorotetrafluoropropanoyl skeleton presents a significant synthetic challenge due to the need to control both the chemical reactivity (chemoselectivity) and the position of functional groups (regioselectivity). While specific literature on the synthesis of this exact skeleton is limited, general principles of chemo- and regioselective synthesis can be applied.

The key challenge lies in the selective introduction of the chlorine atom at the C-2 position of a tetrafluoropropanoyl precursor. This requires a synthetic route that can differentiate between the two carbon atoms of the ethyl backbone.

One conceptual approach could involve the [3+2] cycloaddition of a nitrile imine with a trifluoromethyl-containing building block, which has been shown to be a regioselective method for the synthesis of other fluorinated heterocycles. mdpi.com Another strategy might employ a chemo- and regioselective defluorinative annulation of a (trifluoromethyl)alkene with a suitable nucleophile. rsc.org Such a reaction would need to be carefully controlled to ensure the desired regiochemical outcome.

Furthermore, visible light photocatalysis has emerged as a powerful tool for achieving chemo- and regioselective cycloadditions, offering a potential pathway to construct complex fluorinated carbocycles that could serve as precursors. nih.gov The development of a successful synthetic route to the 2-chlorotetrafluoropropanoyl skeleton would likely rely on the careful selection of starting materials and catalysts to direct the formation of the desired regioisomer.

Novel Synthetic Routes for the Elaboration of 2-Chlorotetrafluoropropanoyl Fluoride

Given the absence of a directly reported synthesis for this compound in the current body of scientific literature, a plausible and efficient two-step synthetic pathway can be proposed. This route commences with a readily available fluorinated alkene, 2-chloro-3,3,3-trifluoropropene, which is a known intermediate in the production of low global warming potential refrigerants. google.com The proposed synthesis involves an initial oxidation of the alkene to the corresponding carboxylic acid, followed by a subsequent deoxyfluorination to yield the target acyl fluoride.

Step 1: Oxidation of 2-Chloro-3,3,3-trifluoropropene

The first step in the proposed synthesis is the oxidative cleavage of the carbon-carbon double bond in 2-chloro-3,3,3-trifluoropropene to form 2-chlorotetrafluoropropanoic acid. This transformation can be achieved using strong oxidizing agents. A common and effective method for the oxidation of alkenes to carboxylic acids is through the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification.

An alternative, often milder, approach involves a two-stage process of ozonolysis followed by an oxidative workup. In this method, the alkene is first treated with ozone (O₃) at low temperatures to form an ozonide intermediate. This intermediate is then subjected to an oxidative workup, typically with hydrogen peroxide (H₂O₂), to yield the carboxylic acid.

Step 2: Deoxyfluorination of 2-Chlorotetrafluoropropanoic Acid

The second and final step is the conversion of the synthesized 2-chlorotetrafluoropropanoic acid into the target acyl fluoride, this compound. This transformation is a deoxyfluorination reaction, where the hydroxyl group of the carboxylic acid is replaced by a fluorine atom. Several modern fluorinating reagents are particularly well-suited for this purpose, offering high efficiency and selectivity under mild conditions. organic-chemistry.orgcas.cn

One such reagent is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which is known for its thermal stability and effectiveness in converting carboxylic acids to acyl fluorides. organic-chemistry.org Another effective reagent is XtalFluor-E®, which can promote the deoxyfluorination of carboxylic acids at room temperature, often with the assistance of a catalytic amount of sodium fluoride. organic-chemistry.org A more recent development in this area is the use of 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), a bench-stable, all-carbon-based fluorination reagent that can efficiently transform a wide range of carboxylic acids into their corresponding acyl fluorides under neutral conditions. cas.cn The reaction with one of these reagents would furnish the desired this compound.

The proposed synthetic pathway is summarized in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Chloro-3,3,3-trifluoropropene | i) KMnO₄, OH⁻, H₂O, heatii) H₃O⁺OR i) O₃, CH₂Cl₂, -78 °Cii) H₂O₂ | 2-Chlorotetrafluoropropanoic acid |

| 2 | 2-Chlorotetrafluoropropanoic acid | Deoxo-Fluor® or XtalFluor-E®/NaF or CpFluor | This compound |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorotetrafluoropropanoyl Fluoride

Nucleophilic Acyl Substitution Reactions with Fluorinated Acyl Fluorides

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. For acyl fluorides, the fluoride (B91410) ion is the leaving group. The high electronegativity of the fluorine atoms in 2-chlorotetrafluoropropanoyl fluoride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This compound readily reacts with a range of nucleophiles, including alcohols and amines, to form the corresponding esters and amides. The high reactivity is attributed to the strong electron-withdrawing effect of the fluorinated alkyl chain, which stabilizes the developing negative charge in the tetrahedral intermediate and makes the fluoride ion a better leaving group compared to, for instance, an alkoxide in an ester.

The reaction with alcohols proceeds to yield 2-chlorotetrafluoropropanoate esters. Similarly, amines react to form 2-chlorotetrafluoropropanamides. The general reactions are depicted below:

Reaction with Alcohols: CF₃CFClC(O)F + R-OH → CF₃CFClC(O)OR + HF

Reaction with Amines: CF₃CFClC(O)F + R₂NH → CF₃CFClC(O)NR₂ + HF

The reactivity of acyl fluorides, including this compound, is generally higher than that of the corresponding acyl chlorides, bromides, or iodides in certain contexts, particularly in transition-metal-catalyzed processes. However, for traditional nucleophilic acyl substitution, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.

A comparative study on the reactivity of 4-fluorobenzoyl fluoride with alcohols showed that the reaction proceeds efficiently, and its reactivity can be compared to the corresponding acyl chloride. While specific studies on this compound are limited, the principles of acyl fluoride reactivity suggest a high propensity for these substitution reactions.

The kinetics of nucleophilic acyl substitution reactions involving fluorinated acyl fluorides are typically fast due to the highly electrophilic nature of the carbonyl carbon. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. The fluoride ion, while not a superb leaving group in all contexts due to the strength of the C-F bond, is rendered more effective in these systems by the strong inductive effect of the surrounding fluoroalkyl group.

Therodynamically, the formation of the corresponding esters and amides from this compound is generally favorable. The stability of the resulting carbonyl compound and the formation of stable byproducts like hydrogen fluoride (which is often scavenged by a base) drive the equilibrium towards the products.

Electrophilic and Radical Reaction Pathways Involving the 2-Chlorotetrafluoropropanoyl Moiety

Beyond nucleophilic attack at the carbonyl carbon, the 2-chlorotetrafluoropropanoyl moiety can be involved in electrophilic and radical reactions, although these are less common for acyl fluorides themselves.

Electrophilic reactions typically target the non-bonding electrons of the carbonyl oxygen. Protonation or coordination to a Lewis acid can activate the carbonyl group, further enhancing its electrophilicity for subsequent nucleophilic attack. The fluorination of carbonyl compounds can also proceed through electrophilic pathways, where an electrophilic fluorine source attacks an enol or enolate intermediate. While this is more relevant to the synthesis of fluorinated carbonyls, it highlights the ability of the carbonyl group to participate in electrophilic interactions.

Radical reactions involving the 2-chlorotetrafluoropropanoyl group are more plausible, particularly through the cleavage of the C-Cl or C-F bonds under specific conditions. Perfluoroalkyl radicals are valuable intermediates in organic synthesis. The generation of a radical from the 2-chlorotetrafluoropropanoyl moiety could potentially be initiated by photolysis or by using a radical initiator. For example, photocatalytic methods have been developed for the generation of acyl radicals from aldehydes, which then undergo fluorination. A similar radical generation from the acyl fluoride could be envisioned under suitable photoredox conditions. The resulting perfluoroalkyl radical could then participate in various C-C or C-X bond-forming reactions.

Catalytic Transformations Mediated by this compound

Acyl fluorides have emerged as versatile reagents in transition-metal-catalyzed cross-coupling reactions. Their unique balance of stability and reactivity makes them attractive alternatives to more reactive acyl chlorides.

This compound can potentially serve as a precursor for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through catalytic cycles. In these reactions, a transition metal catalyst, such as palladium, nickel, or gold, facilitates the transformation.

C-C Bond Formation: Acyl fluorides can undergo decarbonylative coupling reactions where the carbonyl group is lost, and the perfluoroalkyl moiety is coupled with another organic fragment. For instance, palladium-catalyzed decarbonylative alkylation of acyl fluorides with alkylboranes has been reported to form C(sp²)-C(sp³) bonds. Nickel catalysts have also been employed for the cross-coupling of acyl fluorides with organozinc reagents. These methods provide a pathway to introduce the 2-chlorotetrafluoropropyl group into various organic molecules. Transition-metal-catalyzed monofluoroalkylation represents a strategy for synthesizing alkyl fluorides through C-C bond formation.

C-X Bond Formation: Acyl fluorides can also participate in the formation of C-X bonds (where X can be O, N, S, etc.). For example, palladium-catalyzed decarbonylative cyanation of acyl fluorides provides a route to nitriles. The formation of C-O bonds via photocatalytic radical coupling has also been demonstrated for perfluoroalkyl iodides, a strategy that could potentially be adapted for derivatives of this compound.

The mechanisms of these catalytic transformations are complex and depend on the specific metal and reactants involved.

Palladium Catalysis: In palladium-catalyzed reactions, the cycle often begins with the oxidative addition of the acyl fluoride to a low-valent palladium complex. This step involves the cleavage of the C-F bond. Subsequent steps can involve transmetalation with an organometallic reagent, followed by reductive elimination to form the C-C or C-X bond and regenerate the active palladium catalyst. In decarbonylative processes, a decarbonylation step occurs after the oxidative addition.

Interactive Data Table: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling of an Acyl Fluoride

| Step | Description | Intermediate |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the R-C(O)F bond. | R-C(O)-Pd(II)-F |

| 2. Decarbonylation (Optional) | The carbonyl group is eliminated as CO. | R-Pd(II)-F |

| 3. Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium center. | R-Pd(II)-R' |

| 4. Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, forming the product R-R'. | Pd(0) (regenerated) |

Gold Catalysis: Gold catalysis often involves the activation of alkynes or allenes towards nucleophilic attack. While direct catalytic cycles involving the C-F bond activation of this compound by gold are less common, gold catalysts are known to interact with fluorinated compounds. For instance, gold(I) complexes can catalyze the hydrofluorination of alkynes. The combination of gold catalysis with electrophilic fluorine sources can lead to oxidative coupling reactions.

Nickel Catalysis: Nickel catalysts are particularly effective for the activation of strong C-F bonds. The catalytic cycle for nickel-catalyzed cross-coupling of acyl fluorides is thought to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. Nickel has been shown to be efficient in the decarbonylative borylation and stannylation of acyl fluorides. Nickel-catalyzed alkyl-alkyl cross-couplings of fluorinated electrophiles have also been developed.

The specific reactivity of the chlorine atom on the 2-chlorotetrafluoropropanoyl moiety could also play a role in these catalytic cycles, potentially offering a site for oxidative addition or other transformations, adding another layer of complexity and synthetic utility.

Stability and Decomposition Pathways under Varied Reaction Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Its reactivity is dictated by the presence of both a reactive acyl fluoride group and a halogenated alkyl chain. The decomposition of this compound can be initiated by thermal, hydrolytic, or photochemical means, leading to a variety of products. While specific experimental data for this compound is limited in publicly available literature, its stability and decomposition pathways can be inferred from studies on analogous short-chain halogenated and perfluorinated acyl halides.

Thermal Stability

The thermal stability of this compound is influenced by the strength of the carbon-fluorine and carbon-chlorine bonds, as well as the C-C bond of the propanoyl backbone. Generally, fluorinated compounds exhibit high thermal stability. However, the presence of a chlorine atom can create a point of weakness in the molecule.

Research on the thermal degradation of brominated polymer flame retardants, which also contain halogens, indicates that a variety of volatile and semi-volatile organic compounds are emitted during thermal decomposition. cetjournal.it By analogy, the high-temperature decomposition of this compound would likely lead to the formation of smaller, volatile fluorinated and chlorinated compounds.

Hydrolytic Stability

Acyl fluorides are generally more stable to hydrolysis than their acyl chloride or bromide counterparts. However, they are still susceptible to reaction with water, which leads to the formation of the corresponding carboxylic acid and hydrogen fluoride. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of this compound would yield 2-chlorotetrafluoropropanoic acid and hydrogen fluoride. The presence of electron-withdrawing fluorine atoms on the α-carbon can influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water.

Studies on the thermal degradation of haloacetic acids in water have shown that trisubstituted acids can degrade through decarboxylation, while mono- and di-substituted haloacetic acids degrade via hydrolysis. researchgate.net This suggests that the resulting 2-chlorotetrafluoropropanoic acid from the hydrolysis of the title compound could undergo further degradation.

Photochemical Decomposition

The photochemical stability of this compound is of interest, particularly for applications where it might be exposed to light. The photolysis of perfluoroacyl halides has been shown to proceed via cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of perfluoroalkyl radicals and a carbonyl halide radical. researchgate.net

Upon exposure to ultraviolet light, this compound could decompose through one of the following primary pathways:

Pathway A: Cleavage of the C-C bond to form a chlorotetrafluoroethyl radical and a fluoroformyl radical.

Pathway B: Cleavage of the C-Cl bond to form a tetrafluoropropanoyl fluoride radical and a chlorine radical.

The subsequent reactions of these highly reactive radical species would lead to a complex mixture of products. For instance, in the presence of oxygen, the perfluoroalkyl radicals can react to form various oxygenated products. researchgate.net

Interactive Data Tables

The following tables summarize the expected stability and decomposition products of this compound under different conditions, based on the behavior of analogous compounds.

Table 1: Predicted Stability of this compound under Varied Conditions

| Condition | Predicted Stability | Potential Decomposition Pathways | Primary Decomposition Products (Inferred) |

| Thermal (Moderate Heat) | Relatively Stable | Dehydrochlorination, Decarbonylation | 2,3,3,3-Tetrafluoropropene, Carbonyl chlorofluoride |

| Thermal (High Heat) | Unstable | C-C and C-Cl bond cleavage, fragmentation | Smaller fluorinated and chlorinated alkanes/alkenes, CO, HF, HCl |

| Aqueous (Neutral pH) | Moderate Hydrolysis | Nucleophilic acyl substitution | 2-Chlorotetrafluoropropanoic acid, Hydrogen fluoride |

| Aqueous (Acidic/Basic) | Accelerated Hydrolysis | Catalyzed nucleophilic acyl substitution | 2-Chlorotetrafluoropropanoic acid, Hydrogen fluoride |

| Photochemical (UV) | Unstable | Radical fragmentation (C-C and C-Cl cleavage) | Chlorotetrafluoroethyl radical, Fluoroformyl radical, Chlorine radical |

Table 2: Inferred Decomposition Products of this compound

| Decomposition Method | Inferred Primary Products | Inferred Secondary/Trace Products |

| Thermal Decomposition | 2,3,3,3-Tetrafluoropropene, Carbonyl chlorofluoride, Hydrogen chloride | Tetrafluoroethylene, Dichlorodifluoromethane, Carbon monoxide |

| Hydrolysis | 2-Chlorotetrafluoropropanoic acid, Hydrogen fluoride | - |

| Photolysis | Chlorotetrafluoroethane, Fluoro(chloro)ketene | Dimeric species, products from reaction with atmospheric components |

Applications of 2 Chlorotetrafluoropropanoyl Fluoride in Specialized Chemical Synthesis

Precursor for Advanced Fluorinated Building Blocks and Synthons

Acyl fluorides, such as 2-chlorotetrafluoropropanoyl fluoride (B91410), are versatile precursors for creating a variety of fluorinated building blocks. These building blocks are fundamental components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the acyl fluoride group allows for its conversion into other functional groups, thereby generating a diverse array of synthons.

The general transformation of an acyl fluoride to other functional groups can be illustrated by the following reactions:

Reaction with alcohols: Forms esters, which are common motifs in many biologically active molecules.

Reaction with amines: Yields amides, a critical functional group in peptides and many pharmaceutical compounds.

Hydrolysis: Produces carboxylic acids, which can be further functionalized.

Reduction: Can lead to the formation of fluorinated alcohols or aldehydes, which are valuable synthetic intermediates.

While specific examples involving 2-chlorotetrafluoropropanoyl fluoride are not readily found, the established reactivity of acyl fluorides suggests its potential in generating novel fluorinated synthons for further chemical elaboration.

Role in the Synthesis of High-Performance Fluoropolymers and Materials

Fluoropolymers are a class of polymers known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These properties are directly attributable to the high strength of the carbon-fluorine bond.

Monomer or Co-monomer in Polymerization Reactions

Although there is no direct evidence in the available literature of this compound being used as a monomer or co-monomer in polymerization reactions, its structure does not inherently preclude this possibility. Acyl fluorides can, under certain conditions, participate in polymerization reactions. For instance, they can be used to introduce perfluoroacyl groups into a polymer backbone, potentially imparting unique properties to the resulting material.

Derivatization for Surface Modification and Coatings

The derivatization of surfaces with fluorinated compounds is a common strategy to impart desirable properties such as hydrophobicity, oleophobicity, and low friction. This compound could potentially be used to modify surfaces containing reactive functional groups, such as hydroxyl or amine groups. The reaction would result in the covalent attachment of the chlorotetrafluoropropanoyl moiety to the surface, thereby altering its chemical and physical properties. This approach is widely used to create high-performance coatings for a variety of applications, from non-stick surfaces to protective layers on electronic components.

Utilization in the Design and Synthesis of Specialized Ligands and Catalysts

The introduction of fluorine atoms into ligands can significantly influence the electronic properties and stability of the resulting metal complexes, which in turn affects their catalytic activity. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, leading to enhanced catalytic performance in various reactions.

While there are no specific reports on the use of this compound in the synthesis of ligands, its reactive acyl fluoride group could be used to attach the chlorotetrafluoropropyl group to a ligand scaffold. This could be a viable strategy for fine-tuning the properties of catalysts for specific applications.

Application in the Construction of Perfluorinated Organic Compounds

Perfluorinated organic compounds (PFCs) are molecules where all hydrogen atoms have been replaced by fluorine atoms. These compounds exhibit extreme chemical inertness and thermal stability. While this compound is not a perfluorinated compound itself due to the presence of a chlorine atom, it could serve as a building block in the synthesis of more complex perfluorinated structures. The acyl fluoride group can be transformed into other functionalities, and the chlorine atom could potentially be replaced with fluorine in subsequent synthetic steps to achieve full perfluorination.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds. The 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity and a wide chemical shift range, making it a powerful probe for molecular structure and dynamics. nih.govbiophysics.orghuji.ac.il

19F NMR for Tracking Reaction Progress and Intermediates

The high sensitivity of 19F NMR chemical shifts to the local electronic environment makes it an ideal technique for monitoring the progress of reactions involving 2-Chlorotetrafluoropropanoyl fluoride (B91410). nih.gov Changes in the chemical shifts and coupling constants of the fluorine nuclei can be used to track the consumption of the starting material and the formation of intermediates and products in real-time.

For instance, in reactions where the acyl fluoride group (-COF) is transformed, a significant upfield or downfield shift of the fluorine resonance associated with this group would be expected. The chemical shift for a fluorine atom in an acyl fluoride typically appears in the range of -70 to -20 ppm relative to CFCl3. ucsb.edu Any reaction modifying the carbonyl group, such as its reduction or conversion to an ester, would alter the electronic shielding of the fluorine nucleus, leading to a new signal at a different chemical shift.

The progress of a hypothetical reaction can be monitored by acquiring 19F NMR spectra at different time intervals. The integration of the signals corresponding to the starting material, intermediates, and products allows for a quantitative assessment of the reaction kinetics.

Table 1: Hypothetical 19F NMR Data for Monitoring a Reaction of 2-Chlorotetrafluoropropanoyl fluoride

| Time (min) | Integral of this compound Signal | Integral of Intermediate Signal | Integral of Product Signal |

| 0 | 100% | 0% | 0% |

| 30 | 65% | 25% | 10% |

| 60 | 30% | 40% | 30% |

| 120 | 5% | 15% | 80% |

| 240 | 0% | 0% | 100% |

This table is interactive and represents a hypothetical reaction profile.

The identification of transient intermediates is also a key application of 19F NMR. For example, in superacidic media, haloacetyl fluorides have been shown to form protonated α-fluoroalcohol species, which can be observed by low-temperature NMR. rsc.org The 19F NMR spectrum of such an intermediate derived from this compound would exhibit characteristic shifts for the newly formed functional groups.

Multi-nuclear NMR for Complex Structural Assignment

While 19F NMR is central, a comprehensive structural assignment of this compound and its reaction products requires a multi-nuclear NMR approach, including 13C, and where applicable, 1H NMR. The combination of these techniques allows for the complete elucidation of the carbon skeleton and the connectivity of the various atoms.

In the 13C NMR spectrum of this compound, the carbon atoms will exhibit splitting due to coupling with the adjacent fluorine atoms (nJCF). The magnitude of these coupling constants provides valuable structural information. For example, the carbonyl carbon would likely appear as a doublet due to coupling with the fluorine of the acyl fluoride group. The other carbons in the chain would show more complex splitting patterns due to coupling with the CF3 and CFCl groups.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 19F | ~ -75 | Quartet | ~ 5 | -CF3 |

| 19F | ~ -135 | Quartet | ~ 10 | -CFCl- |

| 19F | ~ +30 | Doublet of Quartets | 3JFF ~ 10, 4JFF ~ 5 | -COF |

| 13C | ~ 155 | Doublet | 1JCF ~ 350 | C =O |

| 13C | ~ 118 | Quartet of Doublets | 1JCF ~ 280, 2JCCF ~ 30 | -C FCl- |

| 13C | ~ 115 | Quartet of Doublets | 1JCF ~ 290, 2JCCF ~ 35 | -C F3 |

This table contains predicted data based on typical values for similar fluorinated compounds and is for illustrative purposes.

Two-dimensional NMR experiments, such as 1H-13C HSQC, 1H-13C HMBC, and 19F-13C HSQC, are crucial for unambiguously assigning all signals and confirming the structure of complex reaction products or derivatives. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.

Mass Spectrometry (MS) for Characterization of Reaction Products and Byproducts

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of reaction products and byproducts. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex reaction mixtures.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. However, due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak.

Fragmentation patterns in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the acyl fluoride group, or the trifluoromethyl group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 197/199 | [CF3CFClCOF]+ (Molecular Ion) |

| 162 | [CF3CFCOF]+ |

| 129/131 | [CFClCOF]+ |

| 69 | [CF3]+ |

| 47 | [COF]+ |

This table presents predicted fragmentation patterns and is for illustrative purposes.

For the analysis of reaction mixtures, GC-MS is particularly useful. diva-portal.org The gas chromatogram separates the different components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. This is crucial for identifying not only the desired product but also any byproducts, which can provide insights into competing reaction pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. niscpr.res.in These techniques are highly complementary and can be used to monitor reactions by observing the appearance and disappearance of characteristic vibrational bands.

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1850-1900 cm-1, which is characteristic of the C=O stretching vibration in an acyl fluoride. The C-F stretching vibrations will give rise to strong absorptions in the 1000-1400 cm-1 region. The C-Cl stretch would likely appear in the 600-800 cm-1 range.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. rruff.infonih.gov For instance, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) |

| C=O Stretch | ~1870 (strong) | ~1870 (weak) |

| C-F Stretch (asymmetric) | ~1350 (very strong) | ~1350 (weak) |

| C-F Stretch (symmetric) | ~1150 (very strong) | ~1150 (strong) |

| C-Cl Stretch | ~750 (medium) | ~750 (strong) |

This table contains predicted vibrational frequencies based on data for similar compounds.

By monitoring the changes in the vibrational spectra during a reaction, one can follow the transformation of functional groups. For example, if the acyl fluoride is converted to a carboxylic acid, the strong C=O band at ~1870 cm-1 will disappear and be replaced by a broad O-H stretching band around 3000 cm-1 and a new C=O stretching band around 1700-1725 cm-1.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid or gas at room temperature, its derivatives, particularly those formed in reactions leading to solid products, can be unequivocally characterized by single-crystal X-ray crystallography. This technique provides the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry. nih.govnih.govmdpi.com

For instance, if this compound is reacted with an amine to form a solid amide derivative, X-ray crystallography can be used to confirm the structure of the product. The resulting crystal structure would reveal the exact conformation of the molecule in the solid state and provide details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the material. researchgate.net

The crystallographic data obtained for a derivative can provide definitive proof of a reaction's outcome and the stereochemistry of the product, which is often challenging to determine by spectroscopic methods alone.

Future Research Directions and Emerging Paradigms for 2 Chlorotetrafluoropropanoyl Fluoride Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of acyl fluorides has traditionally relied on methods that can be hazardous and generate significant waste. Future research concerning 2-Chlorotetrafluoropropanoyl Fluoride (B91410) will likely focus on developing greener and more sustainable synthetic routes. Key areas of investigation could include:

Direct Deoxyfluorination of Carboxylic Acids: A highly attractive approach involves the direct conversion of the corresponding carboxylic acid, 2-chloro-2,3,3,3-tetrafluoropropanoic acid, to the acyl fluoride. Recent advancements have shown that using inorganic fluoride sources like potassium fluoride (KF) can be effective for synthesizing various acyl fluorides, often with good functional group tolerance. rsc.org Exploring the applicability of such methods, potentially under solvent-free conditions, would represent a significant step towards a more environmentally benign synthesis of 2-Chlorotetrafluoropropanoyl Fluoride. rsc.org

Catalytic Approaches: Moving beyond stoichiometric reagents, the development of catalytic methods for the synthesis of this compound is a critical goal. This could involve phosphine-catalyzed acyl-group exchange reactions or the use of novel deoxyfluorinating reagents that can be used in catalytic amounts. researchgate.net Research into palladium-catalyzed carbonylative synthesis from corresponding organic halides could also offer a novel and efficient route. eurekalert.orgsciencedaily.com

Utilizing Safer Fluorinating Agents: Traditional fluorinating agents can be highly toxic and difficult to handle. Future methodologies will likely focus on employing safer, bench-stable reagents. The development and application of reagents like CpFluor (3,3-difluoro-1,2-diphenylcyclopropene) for the deoxyfluorination of the parent carboxylic acid could provide a milder and more practical synthetic pathway. cas.cn

A comparative table of potential green synthesis strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct Deoxyfluorination with KF | Utilizes a safe and inexpensive fluoride source; potential for solvent-free conditions. | Optimizing reaction conditions for high yield and purity of the specific target compound. |

| Catalytic Deoxyfluorination | Reduces waste by using sub-stoichiometric amounts of reagents. | Catalyst design and discovery for efficient conversion of the specific substrate. |

| Use of Novel Fluorinating Reagents | Improved safety and handling; milder reaction conditions. | Assessing the reactivity and compatibility of new reagents with the target molecule. |

Exploration of Unconventional Reactivity Patterns and Unexplored Transformations

The reactivity of acyl fluorides is often characterized by a unique balance of stability and reactivity, making them valuable intermediates in synthesis. rsc.org Future research on this compound should aim to uncover novel reactivity beyond standard acylation reactions.

Source of Fluorinated Building Blocks: The presence of a tetrafluorinated propyl chain suggests its potential use as a building block for introducing this moiety into other molecules. Research could explore reactions where the acyl fluoride acts as a precursor to other valuable fluorinated compounds. For instance, deoxyfluorination of the acyl fluoride itself could lead to the corresponding trifluoromethyl compound. nih.gov

Reactions at the Chlorinated Carbon: The chlorine atom at the 2-position introduces an additional site for chemical modification. Future studies could investigate selective transformations at this position, such as nucleophilic substitution or cross-coupling reactions, to generate a diverse range of functionalized fluorinated compounds.

Palladium-Catalyzed Reactions: The C-F bond of acyl fluorides can be activated by transition metals like palladium. eurekalert.orgsciencedaily.com Investigating the palladium-catalyzed reactions of this compound could open up new avenues for cross-coupling and other transformations, allowing for the construction of more complex fluorinated molecules.

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, enhanced heat and mass transfer, and the potential for automation. acs.org The integration of flow chemistry in the synthesis and subsequent reactions of this compound is a promising area for future research.

Continuous Manufacturing: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates on a larger scale. acs.org This approach allows for precise control over reaction parameters, leading to higher yields and purity.

Automated Multi-step Synthesis: The modular nature of flow chemistry setups facilitates the integration of multiple reaction steps. acs.org An automated system could be designed to synthesize this compound in the first step and then directly use it in a subsequent reaction, such as an amidation or esterification, without the need for isolation and purification of the intermediate. This would significantly streamline the synthesis of derivatives.

The potential benefits of applying flow chemistry to this compound synthesis are summarized in the following table:

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. |

| Precise Control | Improved reaction selectivity and yield. |

| Scalability | Facile transition from laboratory to industrial production. |

| Automation | High-throughput synthesis of derivatives and libraries of compounds. |

Computational Chemistry-Guided Catalyst Design for Novel Reactions

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and guiding the design of new catalysts. researchgate.net For this compound, computational studies could accelerate the discovery of new reactions and optimize existing ones.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions involving this compound. This understanding can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Catalyst Screening and Design: Computational methods can be used to screen potential catalysts for specific reactions, such as cross-coupling or asymmetric transformations. acs.org By predicting the binding energies and activation barriers, researchers can identify promising catalyst candidates before embarking on extensive experimental work. For example, computational analysis could aid in designing catalysts for the enantioselective fluorination or other stereoselective reactions involving the chiral center of this compound. acs.org

Synergistic Research at the Interface of Materials Science and Fluorine Chemistry

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic properties, make fluorinated compounds highly valuable in materials science. nih.gov Future research should explore the potential of this compound as a monomer or precursor for advanced materials.

Fluorinated Polymers: The compound could serve as a monomer for the synthesis of novel fluorinated polymers. The resulting polymers might exhibit interesting properties due to the presence of both chlorine and a tetrafluorinated side chain. Research in this area would involve investigating polymerization methods and characterizing the properties of the resulting materials.

Surface Modification: Acyl fluorides can be used to modify surfaces, imparting properties such as hydrophobicity or oleophobicity. Investigating the reaction of this compound with various substrates could lead to the development of new functional coatings and materials.

Precursor for Electronic Materials: The high fluorine content and specific structure of the molecule might make it a suitable precursor for the synthesis of materials with applications in electronics, such as dielectrics or components for lithium-ion batteries. researchgate.net

The potential applications at the interface of materials science are outlined below:

| Area of Materials Science | Potential Role of this compound |

| Polymer Chemistry | Monomer for novel fluorinated polymers with unique properties. |

| Surface Science | Reagent for surface modification to control wettability and other properties. |

| Electronic Materials | Precursor for the synthesis of high-performance materials for electronic devices. |

Q & A

Q. What are the key considerations for synthesizing 2-Chlorotetrafluoropropanoyl fluoride in a laboratory setting?

Synthesis typically involves fluorination and chlorination of precursor molecules (e.g., propionyl chloride derivatives) using agents like SF₄ or HF-based systems. Critical steps include:

- Purification : Distillation under inert atmospheres to isolate the compound from byproducts like HF or unreacted precursors .

- Safety : Use of corrosion-resistant reactors and real-time gas monitoring to detect leaks, as fluorination reactions are exothermic and hazardous .

- Characterization : Confirm purity via ¹⁹F NMR (to identify fluorine environments) and GC-MS (to detect trace impurities) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : ¹H/¹⁹F NMR to confirm molecular structure and substitution patterns. For example, ¹⁹F NMR can distinguish between -CF₃ and -CF₂Cl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Combustion analysis for C, H, and Cl content, with ion chromatography for fluoride quantification .

Q. What safety protocols are essential when handling this compound?

- PPE : Fluoride-resistant gloves, face shields, and fume hoods to prevent inhalation or dermal exposure .

- Waste Management : Neutralize fluoride byproducts with calcium hydroxide before disposal .

- Emergency Protocols : Immediate access to calcium gluconate gel for HF exposure treatment .

Advanced Research Questions

Q. How can experimental design optimize studies on the reactivity of this compound with nucleophiles?

- Variable Selection : Test nucleophiles (e.g., amines, alcohols) under varying temperatures (0°C to 60°C) and solvents (polar aprotic vs. ethers) to map reactivity trends .

- Control Experiments : Include blank runs (no nucleophile) to account for solvent or temperature-induced decomposition .

- Data Collection : Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate formation .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies often arise from impurities or environmental factors. Methodological steps include:

- Purity Verification : Re-analyze samples using standardized techniques (e.g., HRMS) to rule out batch-specific impurities .

- Conditional Replication : Repeat stability tests under controlled humidity and temperature (e.g., 25°C vs. 40°C) to identify degradation triggers .

- Cross-Study Comparison : Evaluate whether differing analytical methods (e.g., GC vs. NMR) contribute to variability in reported half-lives .

Q. What methodologies are effective for studying its decomposition pathways under thermal stress?

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures (e.g., 100–300°C) to identify decomposition thresholds .

- GC-MS Post-Decomposition : Capture volatile byproducts (e.g., HF, COF₂) to infer cleavage mechanisms (e.g., C-Cl vs. C-F bond rupture) .

- Kinetic Modeling : Use Arrhenius plots to calculate activation energy for decomposition, enabling predictive stability assessments .

Q. How can computational chemistry complement experimental studies on its electronic properties?

- DFT Calculations : Model molecular orbitals and electrostatic potential maps to predict sites for electrophilic/nucleophilic attack .

- Solvent Interaction Simulations : Molecular dynamics (MD) to simulate solvent effects on reactivity, guiding solvent selection for synthetic applications .

Contradictions and Gaps in Current Research

- Fluorination Efficiency : Some studies report incomplete fluorination using SF₄, while others achieve high yields with HF-pyridine complexes. This suggests reagent-specific optimization is critical .

- Toxicity Data : Limited ecotoxicological data exist for this compound. Researchers should prioritize aquatic toxicity assays (e.g., Daphnia magna tests) to address regulatory gaps .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.